molecular formula C8H18N2O3 B12535967 N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide

Cat. No.: B12535967
M. Wt: 190.24 g/mol
InChI Key: MLKVGKULFLDWJW-UHFFFAOYSA-N
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Description

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide is a chemical compound with the molecular formula C8H18N2O3 It is characterized by the presence of an acetamide group attached to a triethylene glycol chain terminated with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide typically involves the reaction of triethylene glycol with ethylene oxide to form a triethylene glycol derivative. This intermediate is then reacted with acetamide in the presence of a catalyst to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

    Solvent: Water or organic solvents like ethanol

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of large quantities of the compound. The process involves:

    Continuous addition of reactants: Triethylene glycol and ethylene oxide

    Catalyst addition: Continuous or batch-wise

    Product isolation: Using distillation or crystallization techniques

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids

    Reduction: Reduction reactions can yield primary amines

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules

    Biology: Acts as a linker in the development of bioconjugates and drug delivery systems

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases

    Industry: Utilized in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The pathways involved include:

    Binding to active sites: Inhibiting or activating enzyme functions

    Modulating receptor activity: Affecting signal transduction pathways

Comparison with Similar Compounds

Similar Compounds

    N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]octadecanamide: Similar structure but with a longer alkyl chain

    2-[2-(2-aminoethoxy)ethoxy]ethanol: Lacks the acetamide group

    2-[2-(2-azidoethoxy)ethoxy]ethanamine: Contains an azido group instead of an acetamide group

Uniqueness

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H18N2O3

Molecular Weight

190.24 g/mol

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide

InChI

InChI=1S/C8H18N2O3/c1-8(11)10-3-5-13-7-6-12-4-2-9/h2-7,9H2,1H3,(H,10,11)

InChI Key

MLKVGKULFLDWJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOCCOCCN

Origin of Product

United States

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